2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride
CAS No.:
Cat. No.: VC16508284
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClNO2 |
|---|---|
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | 2-(3,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO2.ClH/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4;/h5-7H,12H2,1-4H3;1H |
| Standard InChI Key | QOCZZUMRTZZSOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC(=CC(=C1)OC)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a central propan-2-amine group () bonded to a 3,5-dimethoxyphenyl aromatic ring. The hydrochloride salt form enhances stability and solubility in aqueous media . Key structural features include:
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Aromatic system: Two methoxy groups (-OCH) at the 3 and 5 positions of the phenyl ring, influencing electronic distribution and reactivity.
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Amine functionality: A secondary amine group protonated by hydrochloric acid to form the hydrochloride salt.
Synthesis and Production
Conventional Synthetic Routes
The hydrochloride salt is typically synthesized via nucleophilic substitution or reductive amination of 3,5-dimethoxypropiophenone derivatives. For example:
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Ketone precursor: 2-(3,5-Dimethoxyphenyl)propan-2-ol (CAS: 39507-96-5) may serve as an intermediate, undergoing oxidation to the ketone followed by reductive amination .
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Biocatalytic methods: Immobilized transaminases have been employed for enantioselective synthesis of analogous 1-phenylpropan-2-amines, achieving >99% enantiomeric excess (ee) under optimized conditions .
Optimization and Scalability
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water but dissolves readily in polar organic solvents (e.g., DMSO, ethanol). Critical storage parameters include:
| Property | Value | Source |
|---|---|---|
| Solubility (DMSO) | ≥10 mM | |
| Storage Temperature | 2–8°C (short-term); -20°C (long-term) | |
| Stability | Stable for 6 months at -80°C |
Thermal and Spectral Profiles
While melting/boiling points are unreported, the free base analog 2-(3,5-dimethoxyphenyl)propan-2-ol has a boiling point of 307.1°C , suggesting similar thermal resilience. The hydrochloride salt’s hygroscopic nature necessitates anhydrous handling.
Applications in Chemical Research
Asymmetric Synthesis
The compound serves as a model substrate for developing enantioselective transaminase catalysts. For instance, immobilized whole-cell biocatalysts achieve 88–89% conversion rates in kinetic resolutions .
Analytical Method Development
Its distinct UV absorption profile (λ~280 nm, inferred from aromatic methoxy groups) facilitates HPLC and LC-MS quantification in complex matrices.
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